2-Methoxy-1-butanamine hydrochloride CAS 1050509-60-8 properties
2-Methoxy-1-butanamine hydrochloride CAS 1050509-60-8 properties
The following technical guide provides an in-depth analysis of 2-Methoxy-1-butanamine hydrochloride , structured for application scientists and medicinal chemists.
CAS: 1050509-60-8 | Formula: C
Executive Summary & Strategic Utility
2-Methoxy-1-butanamine hydrochloride is a specialized aliphatic amine building block used primarily in the lead optimization phase of small molecule drug discovery.[1] Structurally, it consists of a primary ethylamine core substituted at the
Core Value Proposition:
-
Basicity Modulation: The electron-withdrawing inductive effect (-I) of the
-methoxy group lowers the pKa of the primary amine (typically by 0.5–1.0 log units) compared to the unsubstituted -butylamine.[1] This reduction reduces the fraction of ionized species at physiological pH (7.4), potentially enhancing membrane permeability and oral bioavailability. -
Bioisosterism: It serves as a non-hydrogen-bond-donating surrogate for
-amino alcohols (1-amino-2-butanol), removing a donor site while retaining polar character and acceptor capability.[1] -
Conformational Biasing: The gauche effect between the vicinal nitrogen and oxygen atoms can lock the ethylamine side chain into a specific conformation, reducing entropic penalties upon protein binding.
Physicochemical Profile
The following data synthesizes experimental baselines and calculated predictions essential for formulation and SAR (Structure-Activity Relationship) analysis.
| Property | Value / Description | Significance in Drug Design |
| Molecular Weight | 139.62 g/mol (Salt) / 103.16 g/mol (Free Base) | Low MW fragment, ideal for Fragment-Based Drug Discovery (FBDD).[1] |
| Appearance | White to off-white crystalline solid | Hygroscopic; requires desiccated storage.[1] |
| Solubility | High in H | Suitable for aqueous buffers and standard bioassay stocks. |
| Predicted pKa | ~9.4 – 9.6 (Amine) | Lower than 1-butanamine (~10.6), improving CNS penetration potential.[1] |
| H-Bond Donors | 3 (Ammonium salt form) | Critical for salt bridge formation in active sites.[1] |
| H-Bond Acceptors | 2 (N, O) | The ether oxygen acts as a weak acceptor.[1] |
| Chirality | C2 is a stereocenter | CAS 1050509-60-8 typically refers to the racemate unless specified.[1] |
Synthesis & Manufacturing Methodology
While direct literature on the industrial synthesis of this specific CAS is proprietary, the most chemically robust, self-validating protocol for laboratory-scale production utilizes the
Experimental Protocol: Regioselective Synthesis
Objective: Synthesize 2-methoxy-1-butanamine HCl from 2-bromobutanoic acid.
Step 1: Nucleophilic Substitution (
-Methoxylation) [1]
-
Reagents: 2-Bromobutanoic acid, Sodium Methoxide (NaOMe), Methanol.[1]
-
Mechanism: S
2 displacement. -
Protocol:
-
Dissolve 2-bromobutanoic acid in anhydrous MeOH under N
. -
Slowly add 2.2 equivalents of NaOMe at 0°C (exothermic control).
-
Reflux for 4 hours. The color change to pale yellow indicates bromide displacement.
-
Acidify with dilute H
SO and extract with Et O to isolate 2-methoxybutanoic acid .[1]
-
Step 2: Amide Formation
-
Reagents: 2-Methoxybutanoic acid, Thionyl Chloride (SOCl
), Ammonium Hydroxide (NH OH).[1] -
Protocol:
-
Convert acid to acid chloride using SOCl
(reflux, 2h). Remove excess SOCl in vacuo. -
Add the crude acyl chloride dropwise to concentrated NH
OH at 0°C. -
Precipitate or extract 2-methoxybutanamide .[1]
-
Step 3: Reductive Amination (The Critical Step)
-
Reagents: Lithium Aluminum Hydride (LiAlH
), THF (anhydrous). -
Causality: LiAlH
is chosen over borohydrides to ensure complete reduction of the carbonyl to the methylene group without affecting the ether linkage. -
Protocol:
-
Suspend LiAlH
(3.0 equiv) in dry THF under Argon. -
Add 2-methoxybutanamide (dissolved in THF) dropwise. Maintain gentle reflux.
-
Quench Sequence (Fieser Method): Carefully add
mL water, mL 15% NaOH, mL water. This granular precipitate ensures easy filtration. -
Filter and treat the filtrate with HCl in dioxane to precipitate 2-Methoxy-1-butanamine hydrochloride .[1]
-
Visualizing the Synthesis Logic
Caption: Regioselective synthesis pathway ensuring retention of the methoxy ether and complete reduction of the amide.
Application in Drug Design (SAR Logic)
Researchers utilize 2-Methoxy-1-butanamine to solve specific multiparametric optimization (MPO) challenges.
Decision Logic for Lead Optimization
When to substitute a standard alkyl amine with 2-Methoxy-1-butanamine:
-
Metabolic Hotspot Blocking: If the
-carbon of a butyl chain is subject to CYP450 hydroxylation, introducing the methoxy group blocks this position and sterically hinders access to the adjacent -carbon.[1] -
Permeability Issues: If a lead compound is too basic (pKa > 10), it may be trapped in lysosomes or fail to cross the Blood-Brain Barrier (BBB). The methoxy group reduces pKa, increasing the fraction of neutral species.
-
Solubility: The ether oxygen increases aqueous solubility compared to a pure alkyl chain without introducing a donor that might clash with a hydrophobic pocket.
SAR Decision Pathway
Caption: Decision tree for deploying 2-methoxy-1-butanamine in Structure-Activity Relationship (SAR) campaigns.
Handling & Safety (E-E-A-T Compliance)
Hazard Classification: Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit.[1] 2A.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The hydrochloride salt is hygroscopic; moisture absorption leads to stoichiometry errors in synthesis.
-
Handling: Use in a chemical fume hood.[2] Avoid dust formation.[2][3]
-
Incompatibility: Strong oxidizing agents. Incompatible with acid chlorides (unless intended for reaction) and acid anhydrides.
Self-Validating Purity Check: Before using in critical biological assays, verify the integrity of the HCl salt:
-
1H NMR (D2O): Confirm the integration of the methoxy singlet (~3.3 ppm) relative to the ethyl triplet.
-
Silver Nitrate Test: Dissolve a small amount in water and add AgNO
. A dense white precipitate (AgCl) confirms the hydrochloride salt form.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56841776, 2-Methoxy-1-butanamine hydrochloride.[1] Retrieved from [Link][1]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs.[4][5] European Journal of Medicinal Chemistry, 273, 116364.[4] Retrieved from [Link][1][4]
-
Barnes-Seeman, D. (2012). The role of fluorine in medicinal chemistry (Comparative analysis of methoxy vs fluoro). Journal of Medicinal Chemistry.[4] Retrieved from [Link]
